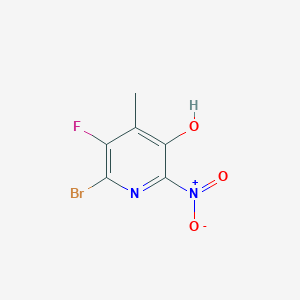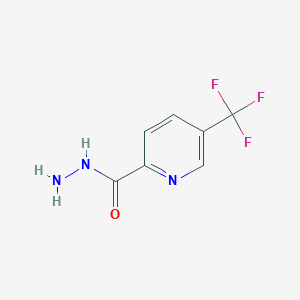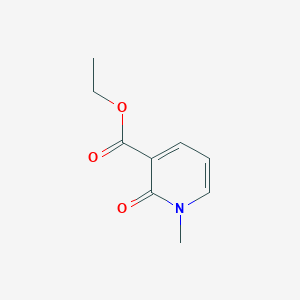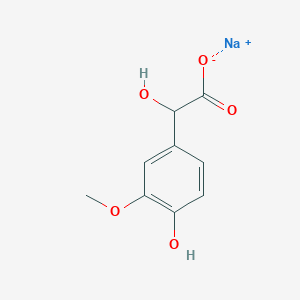
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the 5th position, two methoxy groups at the 7th and 8th positions, and a dihydronaphthalenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 5th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy groups are introduced at the 7th and 8th positions through nucleophilic substitution reactions using methanol and a strong base.
Reduction: The dihydronaphthalenone core is formed by reducing the naphthalene ring using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of fully saturated naphthalenone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated naphthalenone derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-7,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with hydroxyl groups instead of methoxy groups.
5-Chloro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
7,8-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom.
Uniqueness
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the methoxy groups influence its solubility and interaction with biological targets.
Properties
CAS No. |
140377-92-0 |
|---|---|
Molecular Formula |
C12H13FO3 |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
5-fluoro-7,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13FO3/c1-15-10-6-8(13)7-4-3-5-9(14)11(7)12(10)16-2/h6H,3-5H2,1-2H3 |
InChI Key |
UVWCXSFRGNXNGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2CCCC(=O)C2=C1OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


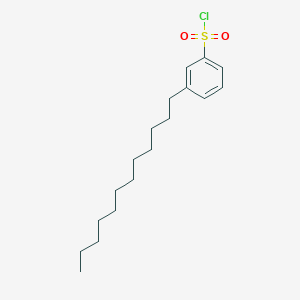

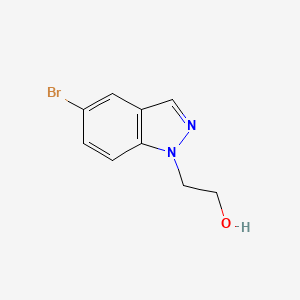

![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)

![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)
